molecular formula C24H44ClN B098268 Benzyldimethyl(pentadecyl)ammonium chloride CAS No. 16576-96-8

Benzyldimethyl(pentadecyl)ammonium chloride

Cat. No.: B098268
CAS No.: 16576-96-8
M. Wt: 382.1 g/mol
InChI Key: XRHGZAYWUIJBOD-UHFFFAOYSA-M
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Description

Benzyldimethyl(pentadecyl)ammonium chloride (CAS 16576-96-8) is a quaternary ammonium compound (QAC) with a pentadecyl (C15) alkyl chain, a benzyl group, and two methyl substituents on the nitrogen atom. Its molecular formula is C24H44N·Cl, and it functions as a cationic surfactant and antimicrobial agent. The compound’s structure allows it to disrupt microbial cell membranes, making it effective in disinfectants, antiseptics, and industrial biocides .

Properties

IUPAC Name

benzyl-dimethyl-pentadecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(2,3)23-24-20-17-16-18-21-24;/h16-18,20-21H,4-15,19,22-23H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGZAYWUIJBOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937126
Record name N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride
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Molecular Weight

382.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16576-96-8
Record name Benzenemethanaminium, N,N-dimethyl-N-pentadecyl-, chloride (1:1)
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Record name Benzyldimethyl(pentadecyl)ammonium chloride
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Record name N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride
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Record name Benzyldimethyl(pentadecyl)ammonium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyl(pentadecyl)ammonium chloride typically involves the quaternization of dimethylbenzylamine with pentadecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:

C6H5CH2N(CH3)2+C15H31ClC6H5CH2N(CH3)2C15H31Cl\text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2 + \text{C}_15\text{H}_31\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_2\text{C}_15\text{H}_31\text{Cl} C6​H5​CH2​N(CH3​)2​+C1​5H3​1Cl→C6​H5​CH2​N(CH3​)2​C1​5H3​1Cl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyl(pentadecyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride can reduce the benzyl group to a methyl group.

Major Products Formed

Scientific Research Applications

Biocidal Applications

Benzyldimethyl(pentadecyl)ammonium chloride exhibits significant antimicrobial properties, making it a valuable component in disinfectants and antiseptics. Its efficacy against bacteria, fungi, and viruses is well-documented.

Case Study: Efficacy in Disinfectants

A study demonstrated that formulations containing this compound showed superior antimicrobial activity compared to alcohol-based sanitizers. This was particularly evident in environments with high microbial load, such as healthcare settings .

Microbial Type Efficacy Concentration
Gram-positive BacteriaHigh0.1 - 0.5%
Gram-negative BacteriaModerate0.5 - 1%
FungiHigh0.1 - 0.5%

Surfactant Properties

As a cationic surfactant, this compound is effective in reducing surface tension in various formulations.

Applications in Personal Care Products

It is commonly used in shampoos, conditioners, and skin cleansers due to its ability to enhance the penetration of active ingredients while providing conditioning effects .

Product Type Function
ShampoosConditioning agent
Skin cleansersAntimicrobial agent
WipesDisinfectant

Agricultural Use

The compound is utilized as an active ingredient in agricultural formulations for pest control and sanitation.

Case Study: Use in Veterinary Hygiene

Research indicates that this compound is effective in veterinary hygiene products for the disinfection of equipment and surfaces .

Application Area Use Case
Animal housingDisinfectant for surfaces
Veterinary instrumentsSterilization

Food Industry Applications

This compound is recognized as safe for use in food applications under specific conditions.

Regulatory Approvals

The compound has been approved by various regulatory bodies for use as a food additive, ensuring safety when used within prescribed limits .

Application Regulatory Body
Food processingFDA
Veterinary hygieneAPVMA

Environmental Considerations

While this compound has effective biocidal properties, its environmental impact has been a subject of study.

Environmental Assessment Findings

Research indicates that while effective as a disinfectant, there are concerns regarding its persistence in the environment and potential for developing microbial resistance .

Mechanism of Action

The antimicrobial action of benzyldimethyl(pentadecyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Comparison with Similar QACs

Structural and Functional Differences

QACs vary primarily in alkyl chain length, counterion type, and substituent groups, which influence solubility, antimicrobial efficacy, and toxicity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected QACs
Compound Name Alkyl Chain Length Molecular Weight Solubility (Water) Key Applications Toxicity Profile (EC50/LC50)
Benzyl-C12-alkyldimethylammonium chloride (BAC12) C12 340.00 500 g/L Surface cleaners, food processing 0.5 mg/L (Ceriodaphnia dubia)
Benzyldimethyltetradecylammonium chloride (C14) C14 368.00 3000 g/L Hospital disinfectants, wound care 1.2 mg/L (Vibrio fischeri)
Benzyldimethyl(pentadecyl)ammonium chloride (C15) C15 382.00 2000 g/L Industrial biocides, textile preservation Data pending (inferred higher than C14)
Stearyldimethylbenzylammonium chloride (C18) C18 424.15 4000 g/L Cosmetics, agricultural sanitizers 2.5 mg/L (Ceriodaphnia dubia)

Key Findings

Alkyl Chain Length and Antimicrobial Efficacy :

  • Longer chains (e.g., C18) enhance lipid membrane disruption but reduce solubility. The C15 variant balances moderate hydrophobicity with adequate solubility for industrial applications .
  • BAC12 (C12) shows lower efficacy against Gram-negative bacteria compared to C14 and C15 derivatives due to reduced membrane penetration .

Toxicity Trends :

  • Shorter chains (C12) exhibit higher acute toxicity to aquatic organisms (e.g., Ceriodaphnia dubia LC50 = 0.5 mg/L) .
  • C18 compounds, while less toxic to aquatic life, raise concerns about bioaccumulation due to persistence in sediments .

Counterion Effects :

  • Bromide analogs (e.g., benzyldimethyldodecylammonium bromide) show slightly higher antimicrobial activity than chloride variants but are more corrosive .

Specialized Applications :

  • C14 derivatives (e.g., Miramistin®) are used in medical settings for wound antisepsis due to rapid action and low tissue irritation .
  • C15 is preferred in textile preservation for its stability in alkaline conditions and resistance to organic load .

Biological Activity

Benzyldimethyl(pentadecyl)ammonium chloride (BDPAC) is a quaternary ammonium compound (QAC) known for its surfactant properties and biological activity. This article explores its antimicrobial effects, toxicity, and environmental impact, drawing from various studies and data sources.

BDPAC is characterized by a long hydrophobic pentadecyl chain and two methyl groups attached to a nitrogen atom. This structure allows it to interact effectively with microbial cell membranes. The primary mechanism of action involves the disruption of lipid bilayers, leading to increased membrane permeability and eventual cell lysis. This property makes BDPAC effective against a range of microorganisms, including bacteria, fungi, and viruses.

Antimicrobial Activity

The antimicrobial efficacy of BDPAC is influenced by several factors, including the concentration of the compound, the type of microorganism, and environmental conditions such as temperature and pH. Studies indicate that:

  • Gram-positive bacteria are generally more susceptible to BDPAC than gram-negative bacteria due to differences in cell wall structure.
  • The compound exhibits significant bactericidal activity at concentrations above 100 μg/L, with increased resistance observed in microbial communities over time .
  • Biofilm Formation : In dental applications, BDPAC has been incorporated into adhesives to prevent biofilm formation by Streptococcus mutans, demonstrating a reduction in viable bacterial counts .

Table 1: Antimicrobial Efficacy of BDPAC Against Various Microorganisms

Microorganism TypeMinimum Inhibitory Concentration (MIC)Mechanism of Action
Gram-positive0.5 - 2 μg/mLMembrane disruption
Gram-negative2 - 10 μg/mLMembrane disruption, less effective due to outer membrane barrier
Fungi1 - 5 μg/mLCell membrane disruption
VirusesVaries; generally effectiveDisruption of viral envelope

Toxicity Studies

Research has assessed the potential reproductive toxicity of alkyl dimethyl benzyl ammonium compounds (ADBAC), closely related to BDPAC. In a two-generation study on rats:

  • No significant clinical signs of toxicity were observed in parental or offspring rats at lower concentrations.
  • At higher doses (up to 2000 ppm), transient weight loss was noted in parental rats, while offspring showed reduced body weights starting from postnatal day 14 .

Table 2: Toxicity Findings from Reproductive Studies

CompoundNOAEL (ppm)Observed Effects
ADBAC1000Minimal body weight changes in adults
DDAC750Reduced body weight in offspring
BDPACNot specifically studied; related compounds show similar trends

Environmental Impact

BDPAC is known for its persistence in aquatic environments and potential toxicity to non-target organisms. Studies have shown:

  • High concentrations can alter microbial community structures in natural water bodies, promoting the proliferation of resistant strains .
  • The compound exhibits acute toxicity to aquatic organisms such as Daphnia magna, with observed EC50 values as low as 0.0058 mg/L .

Table 3: Environmental Toxicity Data

OrganismEC50 (mg/L)Observations
Daphnia magna0.0058Sensitive to exposure
Algae (various)0.058Growth inhibition at high concentrations
Fish (Fathead minnow)>32.2No reproductive effects observed

Q & A

Q. How do pharmacopeial guidelines (e.g., USP, EP) influence purity criteria for research-grade material?

  • USP requirements :
  • Assay ≥98.0% by HPLC.
  • Limits for impurities: ≤0.5% benzyl chloride, ≤1.0% water .
  • Compliance : Certify batches with third-party testing (e.g., NIST-traceable standards) .

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